molecular formula C13H7F3N2O B3746110 3-(trifluoromethyl)benzo[g]quinoxalin-2-ol

3-(trifluoromethyl)benzo[g]quinoxalin-2-ol

Cat. No.: B3746110
M. Wt: 264.20 g/mol
InChI Key: FLOKVRACNNBAGH-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)benzo[g]quinoxalin-2-ol is a unique chemical compound with a broad range of potential applications in various fields of research and industry. It is known for its distinctive structure, which includes a trifluoromethyl group attached to a benzo[g]quinoxalin-2-ol core. This compound is of significant interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)benzo[g]quinoxalin-2-ol typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . One common method involves the reaction of o-phenylenediamine with ethyl trifluoropyruvate, leading to the formation of 3-(trifluoromethyl)quinoxalin-2(1H)-one, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)benzo[g]quinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

3-(trifluoromethyl)benzo[g]quinoxalin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)benzo[g]quinoxalin-2-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, quinoxaline derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(trifluoromethyl)benzo[g]quinoxalin-2-ol include other trifluoromethyl-containing quinoxalines, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the benzo[g]quinoxalin-2-ol core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(trifluoromethyl)-1H-benzo[g]quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)11-12(19)18-10-6-8-4-2-1-3-7(8)5-9(10)17-11/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOKVRACNNBAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815280
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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